molecular formula C12H8ClFO B6373418 5-(2-Chlorophenyl)-3-fluorophenol, 95% CAS No. 1261959-71-0

5-(2-Chlorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373418
CAS No.: 1261959-71-0
M. Wt: 222.64 g/mol
InChI Key: ZROJJFLCDYAWHI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-fluorophenol, or 5-CFP, is a phenolic compound that has been studied extensively due to its unique properties. It has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry. 5-CFP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the mechanisms of action of various compounds.

Scientific Research Applications

5-CFP has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, including drugs and hormones. It has also been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 5-CFP has been used in biochemistry to study the structure and function of proteins, as well as in drug development to study the pharmacokinetics and pharmacodynamics of various compounds.

Mechanism of Action

The mechanism of action of 5-CFP is not fully understood. However, it is believed to interact with various proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, 5-CFP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 5-CFP has been shown to interact with various other proteins, such as the nuclear receptor PPARγ, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-CFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which can lead to the inhibition of prostaglandin synthesis. In addition, 5-CFP has been shown to interact with the nuclear receptor PPARγ, which can lead to the modulation of gene expression. Furthermore, 5-CFP has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-CFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by column chromatography. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various compounds. However, there are also some limitations to using 5-CFP in laboratory experiments. For example, it is not very soluble in water, and its effects on some proteins and enzymes may not be as pronounced as with other compounds.

Future Directions

There are many potential future directions for the use of 5-CFP in scientific research. For example, it could be used to study the mechanisms of action of other compounds, such as hormones and drugs. In addition, it could be used to study the structure and function of proteins, and to develop new drugs and treatments. Finally, it could be used to study the effects of various environmental factors, such as pollutants, on biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-CFP is a multi-step process that requires the use of several chemicals. The first step involves the reaction of 2-chlorophenol and fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-CFP and 4-CFP. The mixture is then treated with a reagent such as para-toluenesulfonic acid, which selectively converts the 4-CFP to 5-CFP. The final product is then purified by column chromatography.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROJJFLCDYAWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684208
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-71-0
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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